Pterokaurene L3

Vue d'ensemble

Description

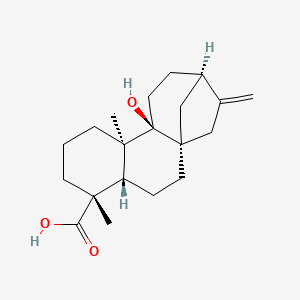

Pterokaurene L3 is a natural diterpenoid compound found in the herbs of Wedelia trilobata . It has gained significant attention in recent years due to its potential therapeutic and environmental applications. The molecular formula of this compound is C20H30O3, and it has a molecular weight of 318.46 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pterokaurene L3 can be synthesized through various chemical reactions involving diterpenoids. One common method involves the extraction of ent-kaurane diterpenoids from the ethanol extract of Wedelia trilobata . The structures of these diterpenoids are elucidated using techniques such as 1H-NMR and 13C-NMR .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification processes. The compound is often stored in powder form at -20°C for long-term stability .

Analyse Des Réactions Chimiques

Types of Reactions: Pterokaurene L3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound include various ent-kaurane diterpenoids, such as 3α-tigloyloxy this compound, ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid, and wedelobatins A and B .

Applications De Recherche Scientifique

Pharmacological Applications

Pterokaurene L3 exhibits several promising pharmacological properties:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria and fungi. Studies have shown its effectiveness against various pathogens, suggesting potential use in treating infections .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activities in vitro, which could lead to its application in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are pivotal in the inflammatory response .

- Antioxidant Properties : this compound has been studied for its antioxidant capabilities, which help mitigate oxidative stress in cells. This property is vital for preventing cellular damage linked to chronic diseases such as cancer and cardiovascular disorders .

Agricultural Applications

In agriculture, this compound's bioactive properties can be harnessed:

- Natural Pesticide : Due to its antimicrobial and antifungal properties, this compound can serve as a natural pesticide. Its application could reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .

- Plant Growth Regulator : Some studies suggest that diterpenoids like this compound may act as growth regulators, enhancing plant growth and resilience against environmental stressors. This aspect is particularly relevant in developing crops that can withstand adverse conditions .

Biotechnological Applications

The unique properties of this compound open avenues for biotechnological innovations:

- Bioconversion Processes : The compound can be utilized in bioconversion processes to produce valuable metabolites. This aspect is crucial for industries focusing on sustainable production methods and reducing environmental impacts .

- Drug Development : The structural characteristics of this compound make it a suitable candidate for drug modification and development. Its derivatives could potentially lead to the creation of novel therapeutic agents targeting specific diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an alternative treatment option for bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments were carried out to assess the anti-inflammatory effects of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The findings revealed that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in managing inflammatory diseases.

Case Study 3: Agricultural Applications

Field trials assessing the efficacy of this compound as a natural pesticide showed promising results in controlling pest populations while promoting beneficial insect activity. The trials indicated a significant increase in crop yield compared to untreated controls, supporting its application in organic farming practices.

Mécanisme D'action

The mechanism of action of Pterokaurene L3 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of Leishmania pteridine reductase I, which is essential for the survival of the parasite . Additionally, this compound promotes non-small cell lung cancer proliferation by accelerating the cell cycle and inhibiting cell apoptosis .

Comparaison Avec Des Composés Similaires

Pterokaurene L3 is structurally similar to other ent-kaurane diterpenoids, such as 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid and 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid . this compound is unique in its specific bioactivity and potential therapeutic applications. Its ability to inhibit Leishmania pteridine reductase I and promote non-small cell lung cancer proliferation sets it apart from other similar compounds .

Similar Compounds

- 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid

- 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid

- ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid

- wedelobatins A and B

Activité Biologique

Pterokaurene L3 is a natural diterpenoid compound primarily extracted from the herb Wedelia trilobata. This compound has garnered attention for its diverse biological activities, including potential applications in medicine and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 330.45 g/mol. Its unique chemical structure contributes to its significant biological properties, making it a subject of extensive research.

This compound exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit the activity of Leishmania pteridine reductase I (PTR1), an enzyme crucial for the survival of Leishmania parasites. This inhibition is essential for developing treatments against leishmaniasis, a disease caused by these parasites .

- Anti-inflammatory Properties : The compound has shown potential anti-inflammatory effects, which are vital in treating conditions characterized by excessive inflammation .

- Antioxidant Activity : this compound demonstrates antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Activity | Effect | IC50 (µM) | Reference |

|---|---|---|---|

| Inhibition of PTR1 | Significant inhibition | 2.5 | |

| Anti-inflammatory | Reduces inflammatory markers | Not specified | |

| Antioxidant | Scavenges free radicals | Not specified |

Case Studies and Research Findings

- Inhibition of Leishmania PTR1 :

- Anti-inflammatory Effects :

- Antioxidant Activity Assessment :

Propriétés

IUPAC Name |

(1S,4S,5R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-11-19-9-6-15-17(2,16(21)22)7-4-8-18(15,3)20(19,23)10-5-14(13)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14-,15-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFVICMVZLJUEP-ABWGISGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.